molecular formula C12H8N4O6 B14292706 3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 112815-72-2

3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14292706
CAS No.: 112815-72-2
M. Wt: 304.21 g/mol
InChI Key: TYCTUAIGZAXRNQ-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound known for its unique chemical structure and properties This compound features a cyclohexa-3,5-diene-1,2-dione core with a 2-(2,4-dinitrophenyl)hydrazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexa-3,5-diene-1,2-dione with 2,4-dinitrophenylhydrazine. This reaction is usually carried out in a solvent such as methanol at room temperature. The reaction proceeds through a condensation mechanism, forming the desired product as a crystallizable solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazinyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce aminophenyl derivatives.

Scientific Research Applications

3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The dinitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its cyclohexa-3,5-diene-1,2-dione core, which imparts distinct chemical properties and reactivity compared to other dinitrophenylhydrazine derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Properties

CAS No.

112815-72-2

Molecular Formula

C12H8N4O6

Molecular Weight

304.21 g/mol

IUPAC Name

3-[(2,4-dinitrophenyl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C12H8N4O6/c17-11-3-1-2-9(12(11)18)14-13-8-5-4-7(15(19)20)6-10(8)16(21)22/h1-6,17-18H

InChI Key

TYCTUAIGZAXRNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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